molecular formula C15H24S B8078509 (3,5-Di-tert-butylphenyl)(methyl)sulfane

(3,5-Di-tert-butylphenyl)(methyl)sulfane

Cat. No.: B8078509
M. Wt: 236.4 g/mol
InChI Key: BYHHRRMMJMJUFD-UHFFFAOYSA-N
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Description

(3,5-Di-tert-butylphenyl)(methyl)sulfane is an organic compound with the molecular formula C15H24S. It is characterized by the presence of two tert-butyl groups attached to a phenyl ring, along with a methylsulfane group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Di-tert-butylphenyl)(methyl)sulfane typically involves the reaction of 3,5-di-tert-butylphenol with methylthiolating agents. One common method includes the use of methyl iodide and a base such as sodium hydride or potassium carbonate to facilitate the methylthiolation reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3,5-Di-tert-butylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfane group can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Regeneration of the sulfane compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Di-tert-butylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential antioxidant properties due to the presence of tert-butyl groups, which can stabilize free radicals.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with sulfur-containing functional groups.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism by which (3,5-Di-tert-butylphenyl)(methyl)sulfane exerts its effects involves the interaction of the sulfur atom with various molecular targets. The sulfur atom can participate in redox reactions, acting as an electron donor or acceptor. This property is particularly useful in antioxidant applications, where the compound can neutralize free radicals and prevent oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Di-tert-butylphenyl)(methyl)sulfide
  • (3,5-Di-tert-butylphenyl)(ethyl)sulfane
  • (3,5-Di-tert-butylphenyl)(methyl)sulfoxide

Uniqueness

(3,5-Di-tert-butylphenyl)(methyl)sulfane is unique due to the combination of its tert-butyl groups and the methylsulfane functional group. This combination imparts specific chemical properties, such as enhanced stability and reactivity in redox processes, which are not as pronounced in similar compounds. The presence of tert-butyl groups also provides steric protection, making the compound less susceptible to unwanted side reactions.

Properties

IUPAC Name

1,3-ditert-butyl-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24S/c1-14(2,3)11-8-12(15(4,5)6)10-13(9-11)16-7/h8-10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHHRRMMJMJUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)SC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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